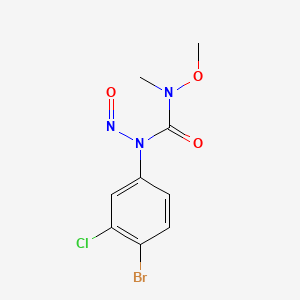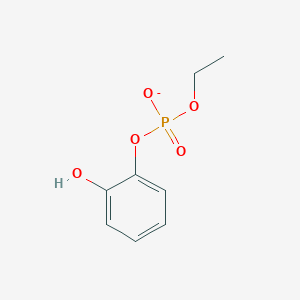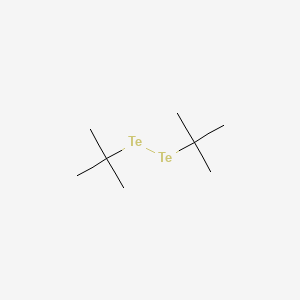![molecular formula C10H19N B14424638 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-41-8](/img/structure/B14424638.png)
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic products. The structure of this compound includes a cyclopentane ring fused with a pyrrole ring, and it is substituted with three methyl groups at positions 1, 5, and 6a.
準備方法
Synthetic Routes and Reaction Conditions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the Hantzsch pyrrole synthesis, which uses primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
科学的研究の応用
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
作用機序
The mechanism of action of 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles and aromatic systems .
類似化合物との比較
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrole derivatives: These compounds are known for their diverse applications in medicine, including as fungicides, antibiotics, and antitumor agents.
特性
CAS番号 |
87390-41-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,5,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-6-9-4-5-11(3)10(9,2)7-8/h8-9H,4-7H2,1-3H3 |
InChIキー |
KRXRTDCWXLWKKC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCN(C2(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)




![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)



